N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide is a chemical compound with a unique structure that combines a difluoromethoxyphenyl group with a methylthiophene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 5-methylthiophene-2-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to increased efficacy in its applications. The exact molecular targets and pathways involved would depend on the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
N-[4-(difluoromethoxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a thiophene carboxamide.
4-(difluoromethoxy)phenyl isocyanate: Contains an isocyanate group instead of a carboxamide group.
Uniqueness
N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide is unique due to the combination of the difluoromethoxyphenyl group with the methylthiophene carboxamide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-8-2-7-11(19-8)12(17)16-9-3-5-10(6-4-9)18-13(14)15/h2-7,13H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARTYTGYPISBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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